molecular formula C5H7N3O B3211116 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde CAS No. 1083223-99-7

1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde

Cat. No. B3211116
CAS RN: 1083223-99-7
M. Wt: 125.13 g/mol
InChI Key: MWPMSUQTEIZTST-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-1,2,3-triazole is a heterocyclic compound with a molecular weight of 97.12 . It is a member of the triazole family, which are nitrogenous heterocyclic moieties . Triazoles are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles has been established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .


Molecular Structure Analysis

The molecular structure of 1,4-dimethyl-1H-1,2,3-triazole includes two carbon and three nitrogen atoms . The InChI code for this compound is 1S/C4H7N3/c1-4-3-7(2)6-5-4/h3H,1-2H3 .


Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, has revolutionized the field of triazole synthesis . This reaction allows for the formation of these structures using a reliable, regioselective, and high-yielding process .

Mechanism of Action

Advantages and Limitations for Lab Experiments

One of the main advantages of 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde is its versatility. It can be used in a variety of applications, including organic synthesis, material science, and pharmaceuticals. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several potential future directions for the study and application of 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde. One area of research could focus on the development of new synthetic methods for this compound that are more efficient and environmentally friendly. Another area of research could focus on the development of new applications for this compound, such as in the design of new materials or as a tool for the detection of metal ions in biological systems. Additionally, further studies could be conducted to better understand the mechanism of action and potential biochemical and physiological effects of this compound.

Scientific Research Applications

1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde has been extensively studied for its potential applications in scientific research. It is a useful reagent in the synthesis of various organic compounds, including heterocycles and peptides. This compound can also be used as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been used as a building block in the design of new materials, including metal-organic frameworks.

properties

IUPAC Name

3,5-dimethyltriazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-4-5(3-9)8(2)7-6-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPMSUQTEIZTST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083223-99-7
Record name 1,4-dimethyl-1H-1,2,3-triazole-5-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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